molecular formula C18H21FN4O B5983560 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one

Cat. No.: B5983560
M. Wt: 328.4 g/mol
InChI Key: HYQOULFNXHMHDE-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a pyrimidinone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene diamine under controlled conditions.

    Attachment of the Pyrimidinone Moiety: The piperazine intermediate is then reacted with a suitable pyrimidinone precursor, such as 2-chloro-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one, in the presence of a base like potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: It is used in the development of new drugs targeting specific receptors in the central nervous system.

    Biochemistry: The compound is employed in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
  • 2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
  • 2-[4-(4-bromophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one lies in its specific fluorophenyl substitution, which imparts distinct pharmacological properties compared to its analogues. This substitution can influence the compound’s binding affinity, selectivity, and overall therapeutic potential.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-3-4-16-13(2)20-18(21-17(16)24)23-11-9-22(10-12-23)15-7-5-14(19)6-8-15/h3,5-8H,1,4,9-12H2,2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQOULFNXHMHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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